molecular formula C20H26N4O3S B2774528 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine CAS No. 2320208-78-2

2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine

Cat. No.: B2774528
CAS No.: 2320208-78-2
M. Wt: 402.51
InChI Key: IAPULRFXLKNZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a sulfonylphenyl group. Compounds containing piperidine and pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates, followed by their coupling with the sulfonylphenyl group under controlled conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Compounds with piperidine and pyrazole rings have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders .

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-22-18(11-12-21-22)19-6-2-3-15-24(19)20(25)16-7-9-17(10-8-16)28(26,27)23-13-4-5-14-23/h7-12,19H,2-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPULRFXLKNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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